molecular formula C29H37N5O10 B12375840 L2H2-6OTD intermediate-3

L2H2-6OTD intermediate-3

Cat. No.: B12375840
M. Wt: 615.6 g/mol
InChI Key: DATABLNFUGRURX-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L2H2-6OTD intermediate-3 is a chemical compound used as an intermediate in the synthesis of L2H2-6OTD, a telomestatin analog with telomerase inhibitory activity. This compound is significant in the field of medicinal chemistry, particularly in the development of anti-cancer agents due to its ability to inhibit telomerase, an enzyme that plays a crucial role in cellular aging and cancer proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6OTD intermediate-3 involves multiple steps, including the formation of macrocyclic hexaoxazole structures. The synthetic route typically starts with the preparation of smaller building blocks, which are then assembled into the macrocyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the required quality standards for further use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

L2H2-6OTD intermediate-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

L2H2-6OTD intermediate-3 has several scientific research applications, including:

Mechanism of Action

L2H2-6OTD intermediate-3 exerts its effects by binding to telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This stabilization leads to the inhibition of telomerase activity, which is essential for the maintenance of telomere length in cancer cells. The molecular targets include the G-quadruplex structures in telomeric DNA, and the pathways involved are related to telomere maintenance and cellular senescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L2H2-6OTD intermediate-3 is unique due to its macrocyclic hexaoxazole structure, which provides high specificity and affinity for telomeric G-quadruplexes. This specificity makes it a valuable tool in the study of telomere biology and the development of anti-cancer therapies .

Properties

Molecular Formula

C29H37N5O10

Molecular Weight

615.6 g/mol

IUPAC Name

methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1

InChI Key

DATABLNFUGRURX-UXHICEINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.